Methoxyhydroquinone

Vue d'ensemble

Description

Methoxyhydroquinone is a phenolic compound . It is used in the production of vanillic acid and related aromatic compounds using Aspergillus niger cell factories .

Synthesis Analysis

The synthesis of Methoxyhydroquinone involves multiple strategies, including O-methylation and Schmidt reactions. It has been used as a precursor in the synthesis of the Hsp90 inhibitor geldanamycin .Molecular Structure Analysis

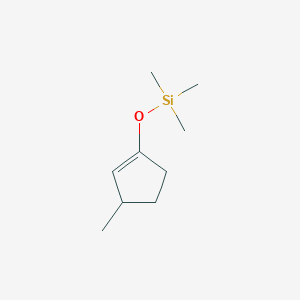

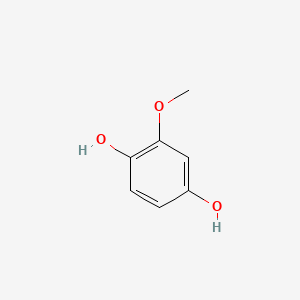

The molecular structure of Methoxyhydroquinone derivatives has been explored through various methods, including X-ray crystallography. The molecular formula of Methoxyhydroquinone is C7H8O3 .Chemical Reactions Analysis

Methoxyhydroquinone undergoes various chemical reactions, including electrochemical oxidation in methanol, leading to the synthesis of benzoquinone derivatives with significant yields . Selective demethylation of methoxyanthraquinones has been achieved via aryloxydifluoroboron chelates .Physical And Chemical Properties Analysis

Methoxyhydroquinone has a molecular weight of 140.14 g/mol . Studies on Methoxyhydroquinone derivatives reveal insights into their physical properties, including crystalline structure and melting points . The chemical properties of Methoxyhydroquinone and its derivatives are closely tied to their functional groups and molecular geometry.Applications De Recherche Scientifique

Energy Storage: Aqueous Redox-Flow Batteries

2-Methoxyhydroquinone has been synthesized from a bio-based feedstock and used as an electrolyte in aqueous redox-flow batteries . This application is significant in the field of sustainable energy storage, where the compound’s redox-active quinone properties are utilized. The use of 2-Methoxyhydroquinone in these batteries allows for reversible cycling for hundreds of cycles .

Organic Chemistry: Synthesis of Other Compounds

2-Methoxyhydroquinone is used in the synthesis of other organic compounds . Its chemical properties make it a valuable starting material in various chemical reactions. For example, it can be used to produce coniferyl alcohol from ferulic acid by the white rot fungus Trametes .

Environmental Science: Green Energy Production

The use of 2-Methoxyhydroquinone in redox-flow batteries contributes to the generation of green energy . This is part of a broader effort to reduce CO2 emissions and dependence on fossil resources .

Biochemistry: Metabolism of Vanillin and Vanillic Acid

In the field of biochemistry, 2-Methoxyhydroquinone plays a role in the metabolism of vanillin and vanillic acid . Specific genes have been identified that are involved in these metabolic processes .

Material Science: Electrolyte in Energy Storage Systems

2-Methoxyhydroquinone’s role as an electrolyte in redox-flow batteries also places it in the field of material science . The size of the tanks filled with electrolytes, which include 2-Methoxyhydroquinone, directly links to the storage capacity of these batteries .

Industrial Applications: Production of Redox Molecules

2-Methoxyhydroquinone is used in the production of redox molecules, which are widely reported and used in various industrial applications . These molecules are essential components of redox-flow batteries .

Mécanisme D'action

Target of Action

2-Methoxyhydroquinone, also known as 2-methoxybenzene-1,4-diol or Methoxyhydroquinone, is a phenolic compound . It primarily targets the production of chemokine (C-C motif) ligand 2 (CCL2), a protein involved in inflammatory responses .

Mode of Action

The compound interacts with its target by reducing the TNF-α-induced production of CCL2 in vitro . This interaction results in a decrease in inflammation, as CCL2 is a key mediator in the recruitment of monocytes to sites of inflammation .

Biochemical Pathways

The biochemical pathways affected by 2-Methoxyhydroquinone involve the metabolism of vanillin and vanillic acid . Four genes have been identified to be involved in this metabolism: vanillin dehydrogenase (vdhA), vanillic acid hydroxylase (vhyA), methoxyhydroquinone 1,2-dioxygenase (mhdA), and 4-oxo-monomethyl adipate esterase (omeA) . These enzymes catalyze various reactions that lead to the degradation of guaiacyl units and related aromatic compounds .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol suggests that it may have good bioavailability.

Result of Action

The action of 2-Methoxyhydroquinone results in the reduction of inflammation by decreasing the production of CCL2 . It has also been used as a precursor in the synthesis of the Hsp90 inhibitor geldanamycin , which is a potent anticancer agent.

Safety and Hazards

Orientations Futures

The identification of the genes involved in the metabolism of Methoxyhydroquinone unlocks new potential for engineering aromatic compound-producing fungal cell factories . The biological production of Methoxyhydroquinone from renewable resources through microbial fermentation has gained great attention owing to its high selectivity and environmentally friendly properties .

Propriétés

IUPAC Name |

2-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYHRQFABOIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231716 | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyhydroquinone | |

CAS RN |

824-46-4 | |

| Record name | 2-Methoxyhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI6HNR5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for methoxyhydroquinone?

A1: Methoxyhydroquinone (2-methoxyhydroquinone or 2-methoxybenzene-1,4-diol) has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. Its spectroscopic data includes characteristic peaks in NMR and IR spectra, with UV-Vis absorbance aiding in quantifying its presence in various matrices.

Q2: How does the presence of the methoxy group influence the properties of methoxyhydroquinone compared to hydroquinone?

A2: The methoxy group in methoxyhydroquinone influences its reactivity, particularly its redox potential. This substituent can also impact its interaction with enzymes and other biological targets. [, , , ]

Q3: What is the role of methoxyhydroquinone in plants?

A3: Methoxyhydroquinone has been identified as an antifungal agent in oat seedlings, particularly against Ophiobolus graminis. It is found in its glucoside form and its concentration decreases as the plant matures. []

Q4: How do fungi metabolize methoxyhydroquinone?

A4: Fungi like Paecilomyces variotii and Pestalotia palmarum utilize different pathways to degrade ferulic acid, with methoxyhydroquinone identified as a key intermediate in both. Polyporus dichrous also metabolizes vanillate via methoxyhydroquinone. [, , ]

Q5: Does methoxyhydroquinone play a role in lignin degradation?

A5: Yes, methoxyhydroquinone is a significant product in the oxidative degradation of (+)-pinoresinol, a lignin model compound, by bacteria like Pseudomonas sp. strain SG-MS2. This pathway involves benzylic hydroxylation and aryl-alkyl cleavage. [, ]

Q6: What is the significance of methoxyhydroquinone in the context of biomass burning?

A6: Methoxyhydroquinone has been identified as a component of secondary organic aerosol (SOA) generated from the oxidation of guaiacol, a phenolic compound emitted during biomass burning. This SOA contributes to the oxidative potential of the aerosol and raises concerns about its potential health effects. []

Q7: How does methoxyhydroquinone react under photochemical conditions?

A7: Methoxyhydroquinone is susceptible to photodegradation, especially in the presence of oxygen. It can undergo oxidation to form the corresponding quinone, as well as dimerization and cross-linking reactions, particularly when incorporated into polymers like 2-hydroxypropylcellulose. These reactions contribute to the yellowing observed in materials like high-yield pulps. [, , , ]

Q8: Can methoxyhydroquinone be used as a building block for synthesizing other compounds?

A8: Yes, its reactivity allows for various chemical transformations. For example, acid-catalyzed prenylation yields compounds like precocene II, while a multi-step synthesis leads to geldanamycin, a potent Hsp90 inhibitor. [, ]

Q9: How do enzymes interact with methoxyhydroquinone?

A9: Enzymes like laccase from Pleurotus eryngii can oxidize methoxyhydroquinone, ultimately leading to the production of superoxide anion radicals. This enzymatic oxidation has implications for lignin degradation and other biotechnological applications. []

Q10: Can enzymes be engineered to alter the regiospecificity of aromatic oxidation for compounds like methoxyhydroquinone?

A10: Yes, directed evolution and saturation mutagenesis have successfully engineered toluene monooxygenases to achieve specific regioisomers of hydroxylated products from substrates like toluene, methoxybenzene, and nitrobenzene, including the production of methoxyhydroquinone. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.